DX3-213B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

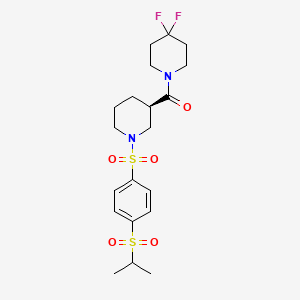

C20H28F2N2O5S2 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone |

InChI |

InChI=1S/C20H28F2N2O5S2/c1-15(2)30(26,27)17-5-7-18(8-6-17)31(28,29)24-11-3-4-16(14-24)19(25)23-12-9-20(21,22)10-13-23/h5-8,15-16H,3-4,9-14H2,1-2H3/t16-/m1/s1 |

InChI Key |

HLSJMSNPBRGRGL-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)N3CCC(CC3)(F)F |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DX3-213B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DX3-213B is a novel, potent, and orally bioavailable small molecule inhibitor of mitochondrial Complex I, a critical component of the electron transport chain. This document provides an in-depth technical overview of the mechanism of action of this compound, a promising therapeutic candidate for pancreatic cancer. This compound exerts its anti-cancer effects by specifically targeting the NDUFS7 subunit of Complex I, leading to the disruption of oxidative phosphorylation (OXPHOS), depletion of cellular ATP, and induction of metabolic stress, ultimately resulting in the inhibition of tumor growth. This guide synthesizes the current understanding of this compound's molecular interactions, cellular consequences, and preclinical efficacy, supported by quantitative data and detailed experimental methodologies.

Introduction

Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options and a dismal prognosis. A growing body of evidence suggests that pancreatic cancer cells are metabolically plastic and can become reliant on oxidative phosphorylation for survival and proliferation, particularly in the nutrient-deprived tumor microenvironment.[1][2] This metabolic vulnerability presents a promising therapeutic window.

This compound is a metabolically stable analog of the lead compound DX2-201, developed as a first-in-class antagonist of NDUFS7 (NADH:Ubiquinone Oxidoreductase Core Subunit S7).[1][3] By inhibiting the function of mitochondrial Complex I, this compound represents a targeted approach to exploit the metabolic dependencies of pancreatic cancer.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism of action of this compound is the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2] This inhibition is achieved through the direct binding of this compound to NDUFS7, a core subunit of Complex I.

The binding of this compound to NDUFS7 is thought to occur at the interface with another subunit, NDUFS2, which together form a novel binding pocket. This interaction allosterically inhibits the ubiquinone reduction site of Complex I, preventing the transfer of electrons from NADH to ubiquinone. The disruption of this crucial step in the electron transport chain has several immediate downstream consequences.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Downstream Cellular and Physiological Effects

The inhibition of Complex I by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity.

-

Disruption of ATP Synthesis: As a direct consequence of OXPHOS inhibition, the production of ATP, the primary energy currency of the cell, is significantly reduced. This energy crisis is particularly detrimental to cancer cells with high energy demands.

-

Altered Redox Homeostasis: The blockade of electron flow through Complex I leads to an increase in the cellular NAD+/NADH ratio. Furthermore, the dysfunctional electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.

-

Inhibition of Cell Proliferation and Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress creates an inhospitable intracellular environment for cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its parent compound, DX2-201.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | IC50 (nM) |

| OXPHOS Complex I Inhibition | MIA PaCa-2 | 3.6 |

| ATP Depletion | MIA PaCa-2 | 11 |

| Growth Inhibition (Galactose Media) | MIA PaCa-2 | 9 |

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Syngeneic Model (PAN02)

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition |

| This compound | 1, 2.5, 7.5 | Oral | Dose-dependent |

| This compound + 2-DG | 10 (this compound), 500 (2-DG) | Oral | Significant delay |

Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice

| Parameter | Value (i.v., 2 mg/kg) | Value (p.o., 10 mg/kg) |

| Volume of Distribution (Vd) | 5.2 L/kg | - |

| Systemic Clearance (CL) | 106 mL/min/kg | - |

| Elimination Half-life (t1/2) | 1.42 h | - |

| AUC(0-inf) | - | 417 nM·h |

| Oral Bioavailability (F%) | - | 11.3% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound and its analogs.

Cell Viability Assay

This protocol is based on the methodology used to assess the growth inhibitory effects of this compound on pancreatic cancer cell lines.

-

Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2) are seeded at a density of 5 x 10³ cells per well in 96-well plates.

-

Treatment: After overnight incubation, cells are treated with a serial dilution of this compound for 72 hours.

-

Reagent Addition: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570) according to the manufacturer's instructions. This assay quantifies ATP levels, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence is measured using a microplate reader. The IC50 values are calculated from dose-response curves.

ATP Depletion Assay

This assay directly measures the impact of this compound on cellular energy production.

-

Cell Seeding and Treatment: MIA PaCa-2 cells are seeded as described for the cell viability assay. Cells are treated with this compound for 24 hours.

-

ATP Measurement: The total cellular ATP content is determined using the CellTiter-Glo® Luminescence Cell Viability Assay.

-

Data Analysis: Luminescence signals are quantified, and the IC50 for ATP depletion is determined.

NAD+/NADH Ratio Determination

This protocol assesses the effect of this compound on the cellular redox state.

-

Cell Seeding and Treatment: MIA PaCa-2 cells are seeded at a density of 5 x 10³ cells/well in 96-well plates and treated with this compound.

-

Ratio Measurement: The NAD+/NADH ratio is measured using a commercially available kit, following the manufacturer's protocol.

-

Data Analysis: The IC50 for the reduction of the NAD+/NADH ratio is calculated.

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in vivo.

-

Animal Model: C57BL/6 mice are used for the PAN02 pancreatic cancer syngeneic model.

-

Tumor Implantation: PAN02 cells are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally at specified doses (e.g., 1, 2.5, and 7.5 mg/kg) for a defined period (e.g., 28 consecutive days).

-

Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice a week).

-

Endpoint: At the end of the study, tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the vehicle control group.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of pancreatic cancer, demonstrating a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. Its ability to disrupt cellular metabolism and induce cancer cell death, coupled with its oral bioavailability and in vivo efficacy, underscores its therapeutic potential. Further investigation is warranted to explore combination therapies, such as with glycolysis inhibitors like 2-DG, to overcome potential resistance mechanisms and enhance anti-tumor activity. The identification of predictive biomarkers will also be crucial for patient selection in future clinical trials.

References

- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NDUFS7 in DX3-213B Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the novel small molecule inhibitor DX3-213B and its target, the NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of mitochondrial Complex I. This document details the current understanding of the binding mechanism, presents key quantitative data from functional assays, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to NDUFS7 and this compound

NDUFS7 is a core subunit of the mitochondrial membrane respiratory chain NADH dehydrogenase (Complex I), which is the first and largest enzyme in the electron transport chain.[1][2] It plays a crucial role in cellular energy production by catalyzing the transfer of electrons from NADH to ubiquinone.[2][3] This process is essential for the generation of a proton gradient that drives ATP synthesis.[4] Given its central role in metabolism, Complex I and its subunits are significant targets for drug development, particularly in the context of cancer, where metabolic reprogramming is a key feature.

This compound is a potent and metabolically stable small molecule inhibitor of Complex I. It is an analog of the lead compound DX2-201, which was identified as a first-in-class antagonist of NDUFS7. Research has demonstrated that this compound exerts its effects by directly binding to NDUFS7, thereby inhibiting the function of Complex I and disrupting cellular bioenergetics. This guide will explore the specifics of this interaction.

The Binding Interaction of this compound and NDUFS7

The binding of this compound to NDUFS7 is proposed to occur at the interface between NDUFS7 and another core subunit, NDUFS2. This interface forms a novel binding pocket that is critical for the binding of the natural substrate, ubiquinone. By occupying this site, this compound competitively inhibits the binding of ubiquinone, thus blocking the electron transfer process central to Complex I's function.

Strong evidence for this direct binding model comes from resistance mutation studies. Exome sequencing of cancer cell clones resistant to the parent compound, DX2-201, consistently revealed a specific point mutation, pV91M (a valine to methionine substitution at position 91), in the NDUFS7 gene. The Valine at position 91 is located at the interface of the NDUFS2 and NDUFS7 subunits and is believed to be a key residue for ubiquinone binding. This mutation, therefore, likely prevents the binding of this compound, conferring resistance and providing compelling evidence that NDUFS7 is the direct target.

While direct quantitative binding affinity data such as the dissociation constant (Kd) for the this compound-NDUFS7 interaction are not yet publicly available, the functional consequences of this binding have been extensively characterized through cellular and biochemical assays.

Data Presentation

The following tables summarize the key quantitative data from functional assays demonstrating the inhibitory effect of this compound and its parent compound DX2-201 on cellular processes dependent on NDUFS7 function.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells

| Parameter | Cell Line | Condition | IC50 (nM) |

| Cell Proliferation | MIA PaCa-2 | Galactose Media | 9 |

| ATP Depletion | MIA PaCa-2 | Not Specified | 11 |

| NAD+/NADH Ratio Inhibition | MIA PaCa-2 | Not Specified | 3.6 |

Note: Assays in galactose-containing media force cells to rely on oxidative phosphorylation for energy, making them more sensitive to Complex I inhibitors.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing | Outcome |

| Syngeneic Mouse Model | Pancreatic Cancer | 1, 2.5, and 7.5 mg/kg (oral, daily for 28 days) | Dose-dependent inhibition of tumor growth with no observed toxicity. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and provide a framework for reproducing these findings.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Cancer cell lines (e.g., MIA PaCa-2)

-

Complete culture medium (and galactose-containing medium for specific assays)

-

This compound or other test compounds

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

ATP Production Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound or other test compounds

Procedure:

-

Seed cells in an opaque-walled 96-well plate.

-

Treat the cells with the test compound for the desired time (e.g., 24 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value for ATP depletion.

NAD+/NADH Ratio Assay (NAD/NADH-Glo™ Assay)

This assay measures the ratio of the oxidized (NAD+) and reduced (NADH) forms of nicotinamide adenine dinucleotide.

Materials:

-

NAD/NADH-Glo™ Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Cancer cell lines

-

0.4 N HCl

-

Trizma base solution

-

This compound or other test compounds

Procedure:

-

Seed cells in an opaque-walled 96-well plate and treat with the test compound for 24 hours.

-

Lyse the cells according to the kit protocol.

-

To measure NAD+, add 25 µL of 0.4 N HCl to 50 µL of the cell lysate and heat at 60°C for 15 minutes.

-

To measure NADH, heat 50 µL of the cell lysate at 60°C for 15 minutes.

-

Cool both samples to room temperature for 10 minutes.

-

Neutralize the NAD+ sample with Trizma base.

-

Add the NAD/NADH-Glo™ detection reagent to all wells.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence.

-

Calculate the NAD+/NADH ratio and the IC50 for its inhibition.

Direct Binding Assays (Methodological Overview)

While specific data for this compound is not available, the following methods are standard for quantifying direct protein-ligand binding and would be appropriate for studying the NDUFS7-DX3-213B interaction.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (purified NDUFS7 or Complex I), and the resulting heat changes are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that detects molecular interactions in real-time. The protein is immobilized on a sensor chip, and the ligand is flowed over the surface. Changes in the refractive index at the surface upon binding are measured, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key concepts and workflows.

Caption: NDUFS7 inhibition by this compound blocks electron transfer, leading to decreased ATP and increased ROS.

Caption: Workflow for evaluating NDUFS7 inhibitors from cellular assays to in vivo models.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on DX3-213B in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DX3-213B is a novel and potent small-molecule inhibitor of the mitochondrial Complex I of the electron transport chain. Emerging as a promising therapeutic candidate in oncology, particularly for pancreatic cancer, its mechanism of action centers on the disruption of cellular energy metabolism. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. As of the latest available information, this compound is in the preclinical stage of development, with no clinical trials yet initiated.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting and inhibiting the NADH:ubiquinone oxidoreductase (Complex I) of the oxidative phosphorylation (OXPHOS) system within the mitochondria. Specifically, it has been shown to antagonize the NDUFS7 subunit of Complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects:

-

Inhibition of ATP Synthesis: By blocking Complex I, this compound significantly curtails the production of ATP, the primary energy currency of the cell. This energy depletion is particularly detrimental to cancer cells with high metabolic demands.

-

Alteration of NAD+/NADH Ratio: Inhibition of Complex I leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, impacting numerous cellular redox reactions.

-

Induction of Apoptosis: The profound metabolic stress induced by this compound can trigger programmed cell death (apoptosis) in cancer cells.

This targeted approach exploits the metabolic vulnerabilities of certain cancers, such as pancreatic cancer, which are known to be highly dependent on OXPHOS for their survival and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | IC50 Value | Reference |

| Cell Proliferation | MIA PaCa-2 | Galactose-containing media | 9 nM | [1] |

| OXPHOS Complex I Inhibition | MIA PaCa-2 | 3.6 nM | [1] | |

| ATP Depletion | MIA PaCa-2 | 11 nM | [1] |

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Syngeneic Model (Pan02)

| Dosing Regimen | Administration Route | Duration | Outcome | Reference |

| 10 mg/kg | Oral (p.o.) | Daily for 28 days | Significant tumor growth delay | [1] |

| 1, 2.5, and 7.5 mg/kg | Oral (p.o.) | Daily for 28 days | Dose-dependent inhibition of tumor growth |

Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice

| Parameter | Administration Route | Dose | Value | Reference |

| Volume of Distribution (Vd) | Intravenous (i.v.) | 2 mg/kg | 5.2 L/kg | [2] |

| Systemic Clearance (CL) | Intravenous (i.v.) | 2 mg/kg | 106 mL/min/kg | |

| Elimination Half-life (t1/2) | Intravenous (i.v.) | 2 mg/kg | 1.42 h | |

| AUC(0-inf) | Oral (p.o.) | 10 mg/kg | 417 nM.h | |

| Oral Bioavailability (F%) | 11.3% |

Signaling Pathway and Experimental Workflows

Signaling Pathway

Experimental Workflows

Experimental Protocols

The following are reconstructed protocols based on the available literature. Specific details may vary between individual experiments.

In Vitro Cell Proliferation and ATP Depletion Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability and ATP levels of MIA PaCa-2 pancreatic cancer cells.

Materials:

-

MIA PaCa-2 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Galactose-containing medium (for specific experiments)

-

This compound stock solution (in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count MIA PaCa-2 cells.

-

Seed 5,000 cells per well in 100 µL of culture medium into a 96-well opaque-walled plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours (or other desired time points).

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the data and determine the IC50 value using a non-linear regression analysis.

-

In Vitro NAD+/NADH Ratio Assay (NAD/NADH-Glo™)

Objective: To measure the effect of this compound on the intracellular ratio of NAD+ to NADH in MIA PaCa-2 cells.

Materials:

-

MIA PaCa-2 cells

-

Culture medium

-

This compound stock solution

-

96-well plates

-

NAD/NADH-Glo™ Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the CellTiter-Glo® protocol. A shorter incubation time (e.g., 24 hours) may be appropriate.

-

-

Cell Lysis and NAD+/NADH Measurement:

-

Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves separate lysis and detection steps for NAD+ and NADH.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence for both NAD+ and NADH.

-

Calculate the NAD+/NADH ratio for each treatment condition.

-

Analyze the change in the ratio relative to the control.

-

In Vivo Pancreatic Cancer Syngeneic Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model of pancreatic cancer.

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

Pan02 murine pancreatic adenocarcinoma cells

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal scale

Protocol:

-

Tumor Cell Implantation:

-

Harvest Pan02 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1 x 10^6 Pan02 cells into the flank of each C57BL/6 mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers twice a week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Administer this compound orally at the desired dose (e.g., 10 mg/kg) daily.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volume and body weight twice weekly.

-

Monitor the general health and behavior of the mice daily.

-

The study is typically continued for 28 days, or until the tumors in the control group reach a predetermined maximum size.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Compare the tumor growth between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Analyze the body weight data to assess toxicity.

-

Conclusion

The foundational research on this compound has established it as a potent and selective inhibitor of OXPHOS Complex I with significant anti-cancer activity in preclinical models of pancreatic cancer. Its clear mechanism of action, nanomolar in vitro potency, and demonstrated in vivo efficacy provide a strong rationale for its continued development as a novel therapeutic agent. Further studies are warranted to explore its efficacy in other cancer types with similar metabolic vulnerabilities and to advance this promising compound towards clinical evaluation.

References

The Impact of DX3-213B on Pancreatic Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its complex and adaptive metabolic landscape. A growing body of evidence suggests that many pancreatic cancer cells are highly dependent on oxidative phosphorylation (OXPHOS) for survival and proliferation, making this pathway a prime therapeutic target. This technical guide provides an in-depth analysis of DX3-213B, a novel, potent, and metabolically stable inhibitor of OXPHOS, and its impact on pancreatic cancer metabolism. We will detail its mechanism of action, present key quantitative data on its efficacy, provide comprehensive experimental protocols for its study, and visualize the affected signaling pathways and experimental workflows.

Introduction: The Metabolic Vulnerability of Pancreatic Cancer

Pancreatic cancer cells exhibit significant metabolic plasticity, allowing them to thrive in the nutrient-poor and hypoxic tumor microenvironment. While the Warburg effect, or aerobic glycolysis, is a known hallmark of many cancers, a subset of pancreatic tumors, particularly those resistant to conventional therapies, demonstrates a strong reliance on mitochondrial respiration. This dependency on OXPHOS for ATP production and biomass synthesis presents a critical vulnerability.

This compound is a first-in-class, orally bioavailable small molecule antagonist of NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7), an essential component of Complex I of the mitochondrial electron transport chain.[1][2] By directly binding to NDUFS7, this compound effectively inhibits Complex I function, leading to a cascade of metabolic consequences that are detrimental to OXPHOS-dependent pancreatic cancer cells.[1][3] this compound is a metabolically stable analog of the lead compound DX2-201.[1]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through the targeted inhibition of oxidative phosphorylation. The primary molecular target is NDUFS7, a core subunit of Complex I. This inhibition disrupts the electron transport chain, leading to a significant reduction in ATP synthesis and an altered cellular NAD+/NADH ratio.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells

| Cell Line | Assay | IC50 (nM) | Culture Conditions | Reference |

| MIA PaCa-2 | Cell Proliferation | 9 | Galactose-containing media | |

| MIA PaCa-2 | NAD+/NADH Ratio | 3.6 | - | |

| MIA PaCa-2 | ATP Depletion | 11 | Galactose-containing media | |

| BxPC-3 | Cell Proliferation | < 100 | Galactose-containing media |

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Pancreatic Cancer (PAN02)

| Treatment Group (Oral Gavage) | Dosage (mg/kg) | Duration | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | 28 days | - | |

| This compound | 1 | 28 days | Dose-dependent | |

| This compound | 2.5 | 28 days | Dose-dependent | |

| This compound | 7.5 | 28 days | Significant, dose-dependent |

Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice

| Route of Administration | Dose (mg/kg) | Volume of Distribution (L/kg) | Systemic Clearance (mL/min/kg) | Elimination Half-life (h) | Oral Bioavailability (%) | Reference |

| Intravenous (i.v.) | 2 | 5.2 | 106 | 1.42 | - | |

| Oral (p.o.) | 10 | - | - | - | 11.3 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and ATP Depletion Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted for measuring the effects of OXPHOS inhibitors on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)

-

Culture medium (e.g., DMEM with 10% FBS, supplemented with galactose for OXPHOS dependency studies)

-

96-well opaque-walled microplates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours).

-

Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which reflects the number of viable cells. Calculate IC50 values using appropriate software.

Cellular NAD+/NADH Ratio Assay (NAD/NADH-Glo™ Assay)

Materials:

-

Pancreatic cancer cell lines

-

Culture medium

-

96-well plates

-

This compound

-

NAD/NADH-Glo™ Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol. A typical cell density is 5 x 10^3 cells/well.

-

Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol.

-

Lysis and Assay: a. After the treatment period, add an equal volume of the NAD/NADH-Glo™ Detection Reagent to each well. b. Mix gently and incubate at room temperature for 30-60 minutes.

-

Measurement: Read the luminescence. The signal is proportional to the total NAD+ and NADH levels.

-

Ratio Determination: To determine the individual NAD+ and NADH levels and their ratio, follow the manufacturer's protocol for differential lysis using acidic and basic conditions to selectively degrade NADH and NAD+, respectively.

In Vivo Efficacy Study in a Syngeneic Mouse Model (PAN02)

Animals:

-

Female C57BL/6 mice, 6-8 weeks old.

Tumor Model:

-

PAN02 murine pancreatic adenocarcinoma cells.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 PAN02 cells in 100 µL of PBS into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 1, 2.5, 7.5 mg/kg) daily for 28 consecutive days. The control group receives the vehicle.

-

Monitoring: Continue to monitor tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice. Excise the tumors and record their weights.

-

Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of pancreatic cancers that are dependent on oxidative phosphorylation. Its potent and specific inhibition of Complex I leads to a significant disruption of cellular metabolism, resulting in reduced proliferation and tumor growth. The data presented in this guide underscore the potential of this compound as a standalone therapy or in combination with other metabolic modulators, such as the glycolysis inhibitor 2-deoxyglucose, to overcome therapeutic resistance. Further investigation into the broader metabolic reprogramming induced by this compound and the identification of predictive biomarkers for patient stratification will be crucial for its successful clinical translation.

References

The Discovery and Early Development of DX3-213B: A Potent OXPHOS Complex I Inhibitor for Pancreatic Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pancreatic cancer remains a formidable challenge in oncology, characterized by a dense tumor microenvironment and profound metabolic reprogramming that fuels its aggressive growth and resistance to therapy. A promising therapeutic strategy involves targeting the metabolic vulnerabilities of cancer cells, particularly their reliance on oxidative phosphorylation (OXPHOS). This whitepaper details the early-stage discovery and preclinical development of DX3-213B, a novel and highly potent small-molecule inhibitor of OXPHOS Complex I. This compound has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer, highlighting its potential as a next-generation metabolic-targeted therapy. This document provides an in-depth overview of its mechanism of action, key preclinical data, and the experimental protocols utilized in its initial characterization.

Introduction: Targeting Metabolic Reprogramming in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a reprogrammed metabolism that supports tumor growth and survival in a nutrient-scarce environment.[1] While many cancer cells exhibit a preference for aerobic glycolysis (the Warburg effect), a subset of pancreatic cancer cells, particularly cancer stem cells, are heavily dependent on mitochondrial oxidative phosphorylation for their energy production.[2] This reliance on OXPHOS presents a key metabolic vulnerability that can be exploited for therapeutic intervention.

The mitochondrial electron transport chain is central to OXPHOS, with Complex I (NADH:ubiquinone oxidoreductase) being the primary entry point for electrons from NADH.[2] Inhibition of Complex I disrupts the electron flow, leading to decreased ATP production, an altered cellular redox state, and ultimately, cell death in OXPHOS-dependent cancer cells.[2][3] This has led to the development of several Complex I inhibitors, with this compound emerging as a particularly potent candidate.

The Discovery of this compound: A Potent Benzene-1,4-disulfonamide Derivative

This compound was identified through a lead optimization campaign focused on a series of benzene-1,4-disulfonamides as novel OXPHOS Complex I inhibitors. This multiparameter optimization effort led to the discovery of this compound as one of the most potent Complex I inhibitors reported to date. It is a metabolically stable analogue of the lead compound DX2-201. The chemical structure of this compound is characterized by a benzene-1,4-disulfonamide scaffold.

Mechanism of Action: Potent Inhibition of OXPHOS Complex I

This compound exerts its anti-cancer effects through the potent and specific inhibition of mitochondrial Complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects that are detrimental to cancer cell survival.

Disruption of ATP Generation

By inhibiting Complex I, this compound directly impairs the process of oxidative phosphorylation, resulting in a significant depletion of cellular ATP levels. This energy deprivation is particularly effective against cancer cells that are highly reliant on mitochondrial respiration for their energy needs.

Alteration of Cellular Redox State

The inhibition of Complex I by this compound also leads to a decrease in the cellular NAD+/NADH ratio. This shift in the redox balance can have widespread effects on various cellular processes that are dependent on these cofactors.

Binding to NDUFS7 Subunit

While the precise binding site of this compound on Complex I has not been explicitly detailed in the provided search results, studies on its analogue, DX2-201, provide strong evidence for its mechanism. Exome sequencing of clones resistant to DX2-201 revealed a mutation in the NDUFS7 subunit of Complex I, suggesting that this is the direct binding site for this class of inhibitors. It is proposed that binding at the interface of NDUFS2 and NDUFS7 blocks ubiquinone binding.

References

In-depth Technical Guide: The Chemical Compound DX3-213B

A comprehensive review of the chemical structure, physicochemical properties, and biological activities of DX3-213B.

Introduction:

Following an extensive search of scientific literature, patent databases, and chemical repositories, no public information has been found for a compound designated "this compound". This suggests that "this compound" may be an internal research code, a compound that has not yet been publicly disclosed, or a misidentified designation.

Without any available data, it is not possible to provide a detailed technical guide on its chemical structure, properties, or associated experimental protocols. The following sections are therefore presented as a template that can be populated once information on this compound becomes available.

Chemical Structure and Physicochemical Properties

A complete understanding of a compound's therapeutic potential begins with its chemical identity and physical characteristics.

1.1. Chemical Structure

(No data available for this compound.)

1.2. Physicochemical Properties

A summary of key physicochemical properties is crucial for drug development, influencing formulation, delivery, and pharmacokinetic profiles.

| Property | Value | Experimental Method | Reference |

| Molecular Formula | N/A | N/A | N/A |

| Molecular Weight | N/A | N/A | N/A |

| IUPAC Name | N/A | N/A | N/A |

| CAS Number | N/A | N/A | N/A |

| Melting Point | N/A | N/A | N/A |

| Boiling Point | N/A | N/A | N/A |

| Solubility | N/A | N/A | N/A |

| pKa | N/A | N/A | N/A |

| LogP | N/A | N/A | N/A |

Biological Activity and Mechanism of Action

The therapeutic effects of a compound are defined by its interactions with biological systems.

2.1. In Vitro Efficacy

(No data available for this compound.)

2.2. In Vivo Efficacy

(No data available for this compound.)

2.3. Signaling Pathways

Understanding the signaling pathways modulated by a compound is critical to elucidating its mechanism of action.

(As no signaling pathway data is available for this compound, a hypothetical pathway diagram is provided below as a template.)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

3.1. Synthesis of this compound

(No synthesis protocol is available for this compound.)

3.2. In Vitro Kinase Assay

(As no specific assay data is available, a general experimental workflow for a kinase assay is provided below as a template.)

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its exposure and potential for clinical success.

4.1. Pharmacokinetic Parameters

(No pharmacokinetic data is available for this compound.)

| Parameter | Species | Dose | Route | Value |

| Cmax | N/A | N/A | N/A | N/A |

| Tmax | N/A | N/A | N/A | N/A |

| AUC | N/A | N/A | N/A | N/A |

| Half-life (t1/2) | N/A | N/A | N/A | N/A |

| Bioavailability (F%) | N/A | N/A | N/A | N/A |

4.2. In Vitro Metabolism

(No metabolism data is available for this compound.)

While a comprehensive technical guide for this compound cannot be provided at this time due to the absence of publicly available information, this document serves as a structured template to be populated as data emerges. Researchers and drug development professionals are encouraged to consult internal documentation or future publications for specific details regarding this compound.

DX3-213B: A Potent and Selective Tool for the Investigation of Mitochondrial Respiration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial respiration, a cornerstone of cellular bioenergetics, presents a critical nexus for both fundamental biological inquiry and therapeutic intervention. The intricate machinery of the electron transport chain (ETC) offers a rich landscape of potential targets for modulating cellular metabolism. Within this context, DX3-213B has emerged as a powerful and precise molecular probe for the study of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the gateway to the ETC. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its use, and visualizations of its impact on cellular pathways.

Introduction

This compound is a novel, potent, and highly specific small-molecule inhibitor of mitochondrial Complex I. It belongs to a series of benzene-1,4-disulfonamides and is a metabolically stable analog of the parent compound DX2-201.[1] By selectively targeting the NDUFS7 subunit of Complex I, this compound effectively blocks the oxidation of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone.[1] This targeted inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a cascade of downstream effects, including decreased ATP synthesis, an altered cellular redox state, and inhibition of cell proliferation, particularly in cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS). These characteristics make this compound an invaluable tool for elucidating the roles of Complex I in normal physiology and in pathological states such as cancer.

Mechanism of Action

This compound exerts its biological effects through the specific and potent inhibition of mitochondrial Complex I. The primary mechanism involves the binding of this compound to the NDUFS7 subunit, a core component of Complex I. This binding event obstructs the ubiquinone binding pocket, thereby preventing the transfer of electrons from NADH.

The inhibition of Complex I by this compound initiates a series of well-defined molecular events:

-

Disruption of the Electron Transport Chain: By blocking the initial step of the ETC, this compound halts the flow of electrons through subsequent complexes (II, III, and IV).

-

Reduction of the Proton Gradient: The pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I is abrogated, leading to a dissipation of the mitochondrial membrane potential.

-

Impaired ATP Synthesis: The reduced proton-motive force directly inhibits the activity of ATP synthase (Complex V), resulting in a significant depletion of cellular ATP levels.

-

Altered Redox Homeostasis: The inhibition of NADH oxidation leads to an accumulation of NADH and a corresponding decrease in the cellular NAD+/NADH ratio, a critical regulator of numerous metabolic pathways.

References

The Therapeutic Potential of DX3-213B: A Novel OXPHOS Complex I Inhibitor for Pancreatic Cancer

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pancreatic cancer remains one of the most challenging malignancies to treat, with a pressing need for novel therapeutic strategies. Targeting the metabolic vulnerabilities of cancer cells presents a promising avenue for drug development. This whitepaper details the preclinical data and therapeutic potential of DX3-213B, a potent and orally bioavailable small molecule inhibitor of the Oxidative Phosphorylation (OXPHOS) Complex I. This compound, a metabolically stable analog of the NDUFS7 antagonist DX2-201, has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer by disrupting cellular energy metabolism.[1][2][3][4] This document summarizes the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, establishing it as a promising candidate for further development.

Introduction: Targeting Metabolic Reprogramming in Pancreatic Cancer

Pancreatic cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation and survival in the nutrient-scarce tumor microenvironment.[4] One of the key adaptations is an increased reliance on oxidative phosphorylation (OXPHOS) for ATP production. This dependency on mitochondrial respiration makes the components of the electron transport chain, particularly Complex I (NADH:ubiquinone oxidoreductase), attractive therapeutic targets. Inhibition of Complex I can lead to a catastrophic energy deficit, increased reactive oxygen species (ROS) production, and ultimately, cancer cell death.

This compound is a next-generation OXPHOS inhibitor derived from a lead optimization campaign on a series of benzene-1,4-disulfonamides. It has been identified as one of the most potent Complex I inhibitors reported to date and functions as a first-in-class antagonist of NDUFS7, a core subunit of Complex I.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic function of Complex I in the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, which has several downstream consequences:

-

Depletion of ATP: By halting the electron transport chain at Complex I, this compound significantly impairs the cell's ability to generate ATP through oxidative phosphorylation.

-

Altered NAD+/NADH Ratio: The blockage of NADH oxidation leads to a reduction in the cellular NAD+/NADH ratio, disrupting redox balance and impacting numerous cellular processes that rely on NAD+ as a cofactor.

-

Induction of Metabolic Stress: The shutdown of mitochondrial respiration forces cancer cells to rely on less efficient metabolic pathways, leading to cellular stress and growth inhibition.

Caption: Mechanism of Action of this compound on OXPHOS Complex I.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data highlights its potent activity against pancreatic cancer cells and favorable pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Metric | Result | Reference |

| Cell Proliferation | MIA PaCa-2 | IC50 | 9 nM | |

| OXPHOS Complex I Inhibition | - | IC50 | 3.6 nM | |

| Cellular ATP Depletion | - | IC50 | 11 nM | |

| NAD+/NADH Ratio Reduction | - | - | Significant |

Table 2: Pharmacokinetic Properties of this compound in CD-1 Mice

| Administration | Dose | Parameter | Value | Reference |

| Intravenous (i.v.) | 2 mg/kg | Volume of Distribution (Vd) | 5.2 L/kg | |

| Intravenous (i.v.) | 2 mg/kg | Systemic Clearance (CL) | 106 mL/min/kg | |

| Intravenous (i.v.) | 2 mg/kg | Elimination Half-life (t1/2) | 1.42 h | |

| Oral (p.o.) | 10 mg/kg | Area Under the Curve (AUC0-inf) | 417 nM.h | |

| Oral (p.o.) | 10 mg/kg | Oral Bioavailability (%F) | 11.3% |

Table 3: In Vivo Efficacy of this compound in a Syngeneic Pancreatic Cancer Model (PAN02)

| Treatment Group | Dose | Duration | Outcome | Reference |

| This compound | 1 mg/kg (oral) | 28 days | Dose-dependent | |

| This compound | 2.5 mg/kg (oral) | 28 days | tumor growth | |

| This compound | 7.5 mg/kg (oral) | 28 days | inhibition | |

| This compound + 2-Deoxyglucose (2-DG) | 10 mg/kg + 500 mg/kg | - | Significant delay in tumor growth |

Experimental Protocols

The following sections provide an overview of the key methodologies used to evaluate this compound.

Cell Proliferation Assay

-

Objective: To determine the concentration of this compound that inhibits 50% of pancreatic cancer cell growth (IC50).

-

Method: MIA PaCa-2 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound in galactose-containing media to force reliance on OXPHOS. After a 72-hour incubation period, cell viability was assessed using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Absorbance was read on a plate reader, and the IC50 values were calculated using non-linear regression analysis.

OXPHOS Complex I Activity Assay

-

Objective: To directly measure the inhibitory effect of this compound on Complex I.

-

Method: The activity of Complex I was measured by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. Isolated mitochondria were incubated with varying concentrations of this compound before the addition of NADH. The rate of NADH oxidation was measured spectrophotometrically to determine the IC50 value.

Pharmacokinetic (PK) Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.

-

Method: CD-1 mice were administered this compound either intravenously (2 mg/kg) or orally (10 mg/kg). Blood samples were collected at various time points post-administration. Plasma was isolated, and the concentration of this compound was quantified using liquid chromatography-mass spectrometry (LC-MS/MS). PK parameters were then calculated using standard non-compartmental analysis.

Caption: Workflow for the pharmacokinetic evaluation of this compound.

In Vivo Antitumor Efficacy Study

-

Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism.

-

Method: A syngeneic mouse model was established by subcutaneously implanting PAN02 pancreatic tumor cells into C57BL/6 mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at doses of 1, 2.5, and 7.5 mg/kg for 28 consecutive days. Tumor volume and body weight were monitored twice a week. At the end of the study, tumors were excised and weighed. For combination studies, this compound was co-administered with 2-deoxyglucose.

Caption: In vivo efficacy experimental workflow.

Conclusion and Future Directions

This compound is a highly potent and specific inhibitor of OXPHOS Complex I with demonstrated in vitro and in vivo activity against pancreatic cancer models. Its ability to disrupt cellular energy metabolism at nanomolar concentrations, coupled with its oral bioavailability, marks it as a significant drug candidate. The significant anti-tumor effect, especially when combined with glycolytic inhibitors like 2-DG, suggests a powerful strategy to overcome metabolic plasticity and resistance in pancreatic tumors.

Future research should focus on IND-enabling toxicology studies, further exploration of predictive biomarkers for patient stratification, and the design of clinical trials to evaluate the safety and efficacy of this compound in patients with advanced pancreatic cancer. The data presented herein provides a strong rationale for the continued development of this compound as a novel therapeutic agent for this devastating disease.

References

- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

DX3-213B Experimental Protocol for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DX3-213B is a potent and orally bioavailable small-molecule inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I.[1][2] It is a derivative of a benzene-1,4-disulfonamide series and has demonstrated significant anti-tumor efficacy in preclinical models of pancreatic cancer.[1][2] this compound functions by disrupting ATP generation and inhibiting the function of Complex I of the mitochondrial electron transport chain, leading to growth inhibition in cancer cells that are highly dependent on OXPHOS for their energy metabolism.[1] This document provides detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound targets the NDUFS7 subunit of Complex I, a critical component of the mitochondrial respiratory chain. By inhibiting Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone, thereby reducing the production of ATP through oxidative phosphorylation. This leads to a decrease in the cellular NAD+/NADH ratio and ultimately induces metabolic stress and inhibits the proliferation of cancer cells.

Signaling Pathway

The inhibitory action of this compound on Complex I of the electron transport chain initiates a cascade of cellular events. The primary consequence is the disruption of the mitochondrial membrane potential and a significant reduction in ATP synthesis. This energy deficit can trigger downstream signaling pathways related to metabolic stress and cell survival.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in pancreatic cancer cell lines.

| Parameter | Cell Line | Condition | IC50 (nM) | Reference |

| Cell Proliferation | MIA PaCa-2 | Galactose-containing media | 9 | |

| OXPHOS Complex I Inhibition | MIA PaCa-2 | 3.6 | ||

| ATP Depletion | MIA PaCa-2 | 11 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Application Notes and Protocols for DX3-213B in Pancreatic Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

DX3-213B is a potent and metabolically stable small molecule inhibitor of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of Complex I in the mitochondrial electron transport chain.[1][2] By targeting NDUFS7, this compound disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway that pancreatic cancer cells often rely on for survival and proliferation.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in pancreatic cancer cell line models.

Mechanism of Action

This compound functions as a first-in-class NDUFS7 antagonist. Its binding to NDUFS7 at the interface with NDUFS2 obstructs the ubiquinone binding pocket, thereby inhibiting Complex I activity. This inhibition leads to a cascade of downstream effects, including:

-

Disruption of ATP synthesis: Inhibition of Complex I significantly reduces the cell's ability to produce ATP through oxidative phosphorylation.

-

Altered NAD+/NADH ratio: The blockage of electron flow leads to a decrease in the cellular NAD+/NADH ratio.

-

Induction of apoptosis: By disrupting mitochondrial function and cellular energy balance, this compound can induce programmed cell death in pancreatic cancer cells.

Pancreatic cancer cells, particularly those resistant to conventional therapies or those with KRAS mutations, can exhibit a heightened dependence on OXPHOS, making them susceptible to inhibitors like this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analog Precursor (DX2-201) in Pancreatic Cancer Cell Lines

| Compound | Cell Line | Assay Condition | IC50 Value | Reference |

| This compound | MIA PaCa-2 | Galactose Media (7-day MTT) | 9 nM | |

| DX2-201 | MIA PaCa-2 | Galactose Media (CellTiter-Glo) | Not Specified | |

| DX2-201 | BxPC-3 | Galactose Media (CellTiter-Glo) | Not Specified | |

| DX2-201 | PAN02 | Not Specified (Cytotoxicity) | Sensitive |

Note: this compound is a metabolically stable analog of DX2-201, optimized for in vivo studies. The data for DX2-201 is included to provide a broader context of the compound series' activity.

Table 2: Biochemical Effects of this compound and its Analog Precursor (DX2-201) in MIA PaCa-2 Cells

| Compound | Parameter | IC50 Value | Reference |

| This compound | OXPHOS Complex I Inhibition (NAD+/NADH ratio) | 3.6 nM | |

| This compound | ATP Depletion (CellTiter-Glo) | 11 nM | |

| DX2-201 | NAD+/NADH Ratio Reduction | Not Specified |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in pancreatic cancer cells.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture of Pancreatic Cancer Cell Lines

This protocol provides a general guideline for culturing pancreatic cancer cell lines such as MIA PaCa-2 and BxPC-3. Specific media requirements should be confirmed with the cell line supplier.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3 from ATCC)

-

DMEM or RPMI-1640 medium (as required by the specific cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Maintain pancreatic cancer cell lines in the recommended complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.

Materials:

-

Pancreatic cancer cells

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete growth medium (and galactose-containing medium for specific metabolic studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed pancreatic cancer cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 72 hours or 7 days, as per experimental design).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

ATP Determination Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell viability and metabolic activity.

Materials:

-

Pancreatic cancer cells

-

96-well opaque-walled plates

-

This compound stock solution

-

Complete growth medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Express ATP levels relative to the vehicle-treated control.

NAD+/NADH Ratio Determination

This protocol is for measuring the ratio of NAD+ to NADH, a key indicator of mitochondrial respiration.

Materials:

-

Pancreatic cancer cells

-

96-well plate

-

This compound stock solution

-

Complete growth medium

-

NAD/NADH assay kit (e.g., from Abcam or similar supplier)

-

Microplate reader

Protocol:

-

Seed MIA PaCa-2 cells at a density of 5 x 10^3 cells/well in a 96-well plate and incubate overnight.

-

Treat the cells with the indicated concentrations of this compound.

-

Following treatment, determine the NAD+/NADH ratio using a commercially available kit according to the manufacturer's protocol. This typically involves cell lysis and a colorimetric or fluorometric measurement.

-

Calculate the NAD+/NADH ratio based on the standard curve and normalize to the vehicle-treated control.

Western Blotting for Apoptosis Markers

This protocol is to assess changes in protein expression related to apoptosis.

Materials:

-

Pancreatic cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p-AMPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound for the desired time (e.g., 24 hours for p-AMPK).

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Combination Studies

This compound has shown synergistic effects when combined with other metabolic modulators. For instance, combining this compound with 2-deoxyglucose (2-DG), a glycolysis inhibitor, can overcome resistance to OXPHOS inhibition in some pancreatic cancer models. Researchers can adapt the above protocols to include combination treatments to explore potential synergistic or additive effects.

References

- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Researchers discover a metabolic mechanism for resistant pancreatic cancer | MD Anderson Cancer Center [mdanderson.org]

Application Notes and Protocols for DX3-213B in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the appropriate dosage and administration of DX3-213B, a first-in-class NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7) antagonist, for in vivo studies using mouse models of pancreatic cancer. The protocols outlined below are based on preclinical studies demonstrating the efficacy of this compound as a potent oxidative phosphorylation (OXPHOS) inhibitor.

Mechanism of Action

This compound is a metabolically stable analog of the lead compound DX2-201.[1][2] It functions by antagonizing NDUFS7, a critical component of Complex I in the mitochondrial electron transport chain.[1][3] This inhibition of Complex I disrupts ATP production and suppresses mitochondrial function, thereby impeding the proliferation of cancer cells that are highly dependent on OXPHOS for survival.[1]

Caption: Mechanism of action of this compound targeting NDUFS7 in Complex I.

Pharmacokinetics in Mice

Pharmacokinetic studies in CD-1 mice have shown that this compound is orally bioavailable. Following intravenous administration, it exhibits a high volume of distribution and a relatively high systemic clearance.

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Volume of Distribution (Vd) | 5.2 L/kg | - |

| Systemic Clearance (CL) | 106 mL/min/kg | - |

| Elimination Half-life (t½) | 1.42 h | - |

| AUC(0-inf) | - | 417 nM·h |

| Oral Bioavailability (F) | - | 11.3% |

| Data from a study in CD-1 mice. |

Recommended Dosage for In Vivo Mouse Models

The appropriate dosage of this compound depends on the therapeutic strategy (single agent vs. combination) and the specific pancreatic cancer mouse model. All tested doses have been reported to be well-tolerated with no significant loss in body weight.

Single-Agent Therapy

In a PAN02 allograft pancreatic cancer model, this compound demonstrated a dose-dependent inhibition of tumor growth when administered orally.

| Mouse Model | Dosage | Administration Route | Dosing Schedule | Duration |

| PAN02 Allograft | 1 mg/kg | Oral (p.o.) | Daily | 28 days |

| PAN02 Allograft | 2.5 mg/kg | Oral (p.o.) | Daily | 28 days |

| PAN02 Allograft | 7.5 mg/kg | Oral (p.o.) | Daily | 28 days |

| Data from a study in PAN02 tumor-bearing mice. |

Combination Therapy

This compound has shown synergistic effects when combined with the glycolysis inhibitor 2-deoxyglucose (2-DG), overcoming potential resistance to OXPHOS inhibitors.

| Mouse Model | This compound Dosage | Combination Agent(s) | Administration Route | Dosing Schedule | Duration |

| KPC-2 Allograft | 10 mg/kg | 2-DG (500 mg/kg) | Intraperitoneal (i.p.) | Daily | Not Specified |

| KPC-2 Allograft | 5 mg/kg (days 1-7), then 7.5 mg/kg (days 8-25) | 2-DG (500 mg/kg) | Intraperitoneal (i.p.) | Daily | 25 days |

| KPC-2 Allograft | 7.5 mg/kg | 2-DG (dose not specified, pre-treatment) | Intraperitoneal (i.p.) | Daily (after 2-DG pre-treatment) | Not Specified |

| Data from studies in KPC-2 allograft mouse models. |

Experimental Protocols

Pancreatic Cancer Allograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous pancreatic cancer allograft model and subsequent treatment with this compound.

References

- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of DX3-213B in Syngeneic Tumor Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

DX3-213B is a potent and orally bioavailable small molecule inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I.[1][2][3] By disrupting the mitochondrial electron transport chain, this compound effectively depletes cellular Adenosine Triphosphate (ATP) levels, leading to energy stress and subsequent inhibition of tumor cell proliferation.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy of orally administered this compound in syngeneic mouse models of pancreatic cancer, highlighting its potential as a therapeutic agent. These application notes provide detailed protocols for the in vivo evaluation of this compound in a syngeneic tumor model, along with a summary of its pharmacokinetic profile and efficacy data.

Data Presentation

Pharmacokinetic Profile of this compound in CD-1 Mice

The pharmacokinetic properties of this compound were assessed in CD-1 mice following intravenous (i.v.) and oral (p.o.) administration. The compound exhibits moderate oral bioavailability and a relatively high systemic clearance.

| Parameter | i.v. Administration (2 mg/kg) | p.o. Administration (10 mg/kg) |

| Volume of Distribution (Vd) | 5.2 L/kg | - |

| Systemic Clearance (CL) | 106 mL/min/kg | - |

| Elimination Half-life (t½) | 1.42 h | - |

| AUC(0-inf) | - | 417 nM·h |

| Oral Bioavailability (F%) | - | 11.3% |

In Vivo Efficacy of Oral this compound in a PAN02 Syngeneic Pancreatic Tumor Model

Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth in a PAN02 pancreatic cancer syngeneic model. The treatment was well-tolerated with no significant loss in body weight.

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |

| Vehicle Control | - | p.o. | Daily for 28 days | Progressive tumor growth |

| This compound | 1 | p.o. | Daily for 28 days | Minor tumor growth inhibition |

| This compound | 2.5 | p.o. | Daily for 28 days | Moderate tumor growth inhibition |

| This compound | 7.5 | p.o. | Daily for 28 days | Significant tumor growth inhibition |

| This compound | 10 | p.o. | Daily for 28 days | Determined as Maximum Tolerated Dose (MTD) with significant tumor growth delay |

Experimental Protocols

PAN02 Syngeneic Tumor Model Establishment

This protocol describes the subcutaneous implantation of PAN02 pancreatic adenocarcinoma cells into C57BL/6 mice.

Materials:

-

PAN02 (or Panc02) murine pancreatic adenocarcinoma cell line

-

C57BL/6 mice (female, 6-8 weeks old)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-